molecular formula C10H14BrN B1282038 [(4-Bromophenyl)methyl](propan-2-yl)amine CAS No. 60376-97-8

[(4-Bromophenyl)methyl](propan-2-yl)amine

Cat. No. B1282038
CAS RN: 60376-97-8
M. Wt: 228.13 g/mol
InChI Key: DFQJMTRRBIJCLB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is a compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and organic synthesis. The compound features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a propan-2-ylamine moiety. This structure is of interest because of the reactivity of the bromine atom and the presence of the amine group, which can participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored through different strategies. One approach involves the use of transaminases and lipases to achieve stereoselective access to enantioenriched amines, which are precursors to compounds like (4-Bromophenyl)methylamine. These methods have been applied to synthesize valuable precursors for antimicrobial agents such as Levofloxacin . Another synthesis route for ortho-bromoarenes, which are structurally related to the compound of interest, utilizes a two-step process from 2-bromoaryl bromides, demonstrating the versatility of bromophenyl compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of (4-Bromophenyl)methylamine is characterized by the presence of a bromophenyl ring which can influence the electronic properties of the molecule. The bromine atom is an effective group for further functionalization due to its reactivity. The molecular structure of related compounds has been manipulated through various reactions, such as the Stevens rearrangement, to yield complex structures like terphenyl derivatives .

Chemical Reactions Analysis

Bromophenyl compounds are known to participate in a variety of chemical reactions. For instance, they can undergo domino reactions under palladium catalysis to form enamines and indoles, which are important structures in pharmaceutical chemistry . The bromophenyl moiety also plays a crucial role in the indirect anodic oxidation of amines, where it acts as an electron transfer mediator . These reactions highlight the chemical versatility of the bromophenyl group in (4-Bromophenyl)methylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Bromophenyl)methylamine are influenced by the bromophenyl and amine groups. The presence of the bromine atom adds significant molecular weight and can affect the compound's boiling point, solubility, and density. The amine group contributes to the basicity of the molecule and can engage in hydrogen bonding, which can influence solubility and reactivity. While specific physical and chemical properties of (4-Bromophenyl)methylamine are not detailed in the provided papers, related compounds have been studied for their interactions with biological systems, such as their role as inhibitors of serotonin uptake in neurons .

Scientific Research Applications

  • Synthesis and Structural Analysis : One study explores synthetic routes to compounds including 1-(4-bromophenyl)-N,N-dimethyl-4-phenylhex-5-en-1-yn-3-amine, a derivative of 4-bromophenyl. These compounds' structures are analyzed using methods like vacuum distillation and X-ray crystallography, showcasing their potential in chemical synthesis and structural analysis (Chukhajian et al., 2020).

  • Material Science Applications : A study involving the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) delves into its structural and spectral analysis, including X-ray diffraction and DFT calculations. This research demonstrates the compound's potential in material science, particularly in understanding molecular stability and charge transfer (Tamer et al., 2016).

  • Pharmaceutical Chemistry : The compound's role in the synthesis of pharmaceuticals is highlighted in research focusing on the preparation of optically pure D(+)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (Brompheniramine), emphasizing its significance in drug development (Tawar et al., 2017).

  • Corrosion Inhibition in Metals : Another application is found in the field of corrosion science, where derivatives like 2-amino-4-(4-bromophenyl)-thiazole are studied using DFT calculations and molecular dynamics simulations to predict their efficiency in inhibiting corrosion of iron, highlighting their potential use in materials engineering and corrosion prevention (Kaya et al., 2016).

  • Nonlinear Optical Studies : Research into the nonlinear optical properties of related compounds, such as the investigation of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, provides insights into their potential use in optical materials and photonics (Tamer et al., 2016).

  • Chemical Synthesis and Analysis : Studies also delve into the synthesis of related compounds, like the preparation of 1-(4-bromophenyl)-1H-tetrazol-5-amine, showcasing the compound's relevance in synthetic chemistry and analytical methods (Yang et al., 2017).

These studies collectively demonstrate the diverse applications of “(4-Bromophenyl)methylamine” in fields ranging from material science to pharmaceutical chemistry, underlining its importance in various scientific research areas.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQJMTRRBIJCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513508
Record name N-[(4-Bromophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)propan-2-amine

CAS RN

60376-97-8
Record name N-[(4-Bromophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-(bromomethyl)benzene (2.0 g, 8.0 mmol), isopropylamine (950 mg, 16 mmol) and potassium carbonate (2.2 g, 16 mmol) in acetonitrile (40 mL) was stirred at room temperature for 18 h. The reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography (silica, 0-100% methylene chloride/methanol) to afford the desired product (1.4 g, 78%) as a brown solid: ESI MS m/z 228 [C10H14BrN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
78%

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